

4-Bromo-5-methoxyquinoline: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-5-methoxyquinoline

Cat. No.: B1441069

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

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Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline framework is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and inflammatory conditions.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. [2] Within this class of compounds, **4-bromo-5-methoxyquinoline** emerges as a particularly valuable building block. The bromine atom at the C4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy group at the C5-position can influence the molecule's electronic properties and metabolic stability, and participate in key hydrogen bonding interactions within protein binding sites.

These application notes provide a comprehensive guide to the synthesis and utilization of **4-bromo-5-methoxyquinoline** in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed, field-proven protocols for its synthesis and

subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented, along with insights into the rationale behind the experimental choices.

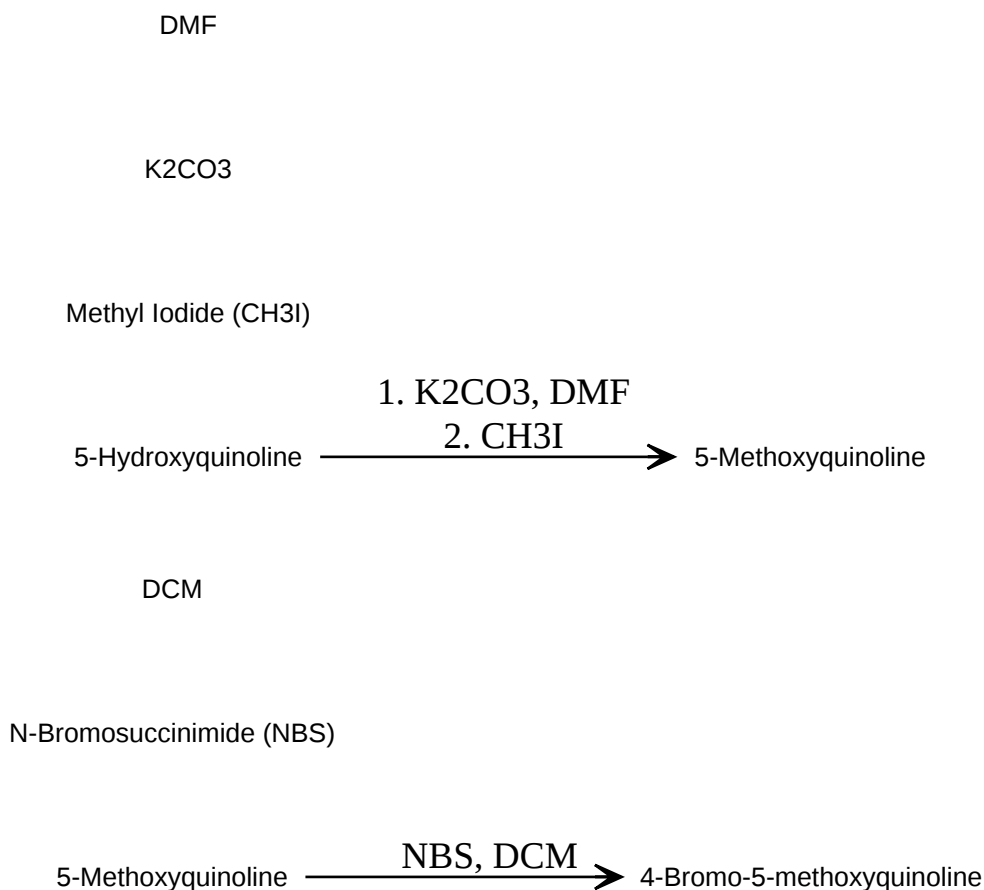
Part 1: Synthesis of the 4-Bromo-5-methoxyquinoline Building Block

A direct, high-yield synthesis of **4-bromo-5-methoxyquinoline** is crucial for its widespread application. The following two-step protocol is a robust and reproducible method, commencing with the synthesis of 5-methoxyquinoline followed by a regioselective bromination.

Protocol 1.1: Synthesis of 5-Methoxyquinoline

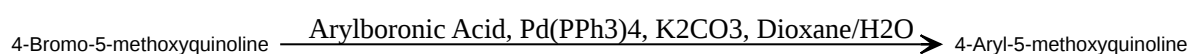
This protocol outlines the synthesis of 5-methoxyquinoline from 5-hydroxyquinoline.

Reaction Scheme:



Dioxane/H₂OK₂CO₃Pd(PPh₃)₄

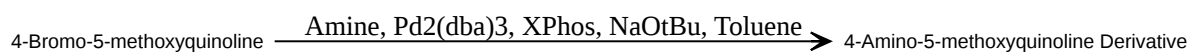
Arylboronic Acid



Toluene

NaOtBu

XPhos

Pd₂(dba)₃Amine (R-NH₂)

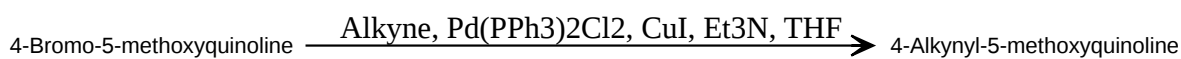
THF

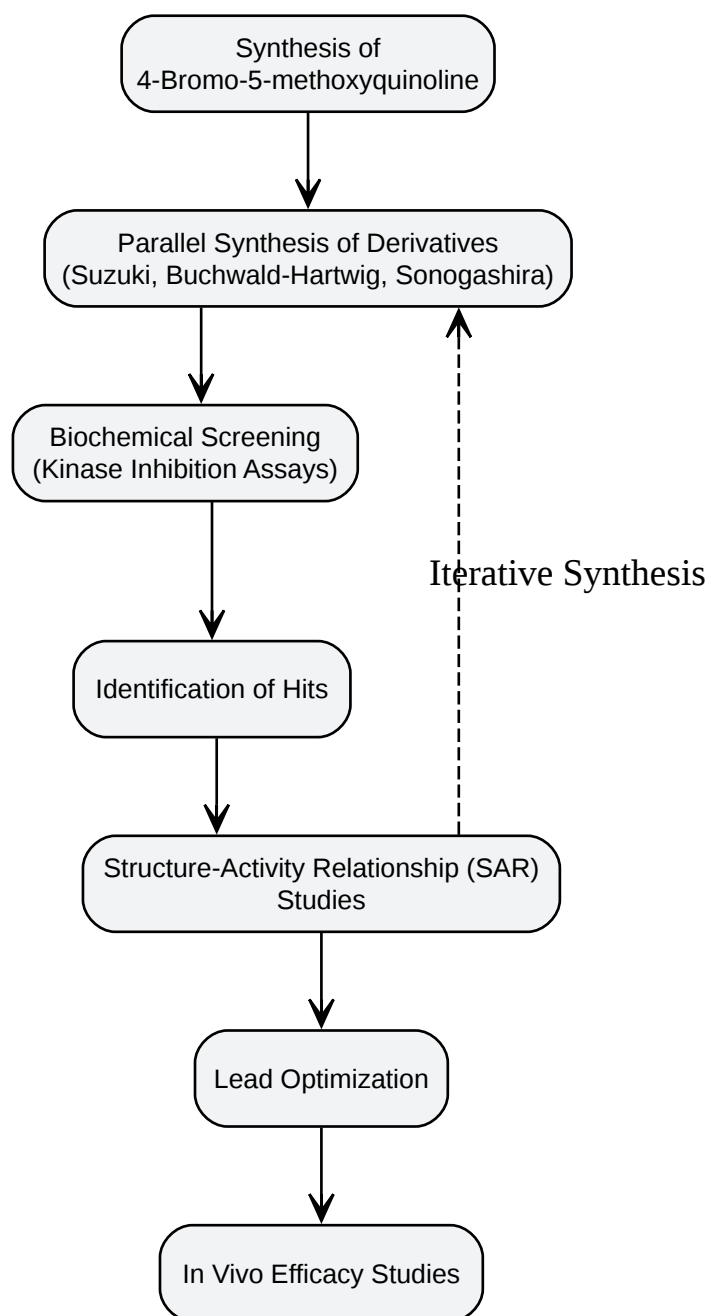
Et₃N

CuI

Pd(PPh₃)₂Cl₂

Terminal Alkyne





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References

- 1. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nnpub.org [nnpub.org]
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